molecular formula C12H16N2O2 B1394785 N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1219949-47-9

N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1394785
CAS No.: 1219949-47-9
M. Wt: 220.27 g/mol
InChI Key: ICDBSHAHXMBYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide” is a novel heterocyclic compound with a pyran ring, an amine functional group, and an amide. It contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs .


Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions (MCRs) of different aldehydes, malononitrile, and various 1,3-dicarbonyl compounds . These reactions can be catalyzed by various catalysts, including amine-functionalized metal-organic frameworks (MOFs) .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H16N2O2. The structure includes a pyran ring, an amine functional group, and an amide.


Chemical Reactions Analysis

The compound belongs to the diarylethers, which are organic compounds containing the dialkyl ether functional group . It can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 129.16 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 312.1±31.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Development of Novel Synthetic Methods

  • Carbon-Sulfur Bond Formation

    The development of a new variant of the Migita reaction for carbon-sulfur bond formation, applied in the synthesis of antiasthma drug candidates such as tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, highlights the importance of N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide in medicinal chemistry. This method showed significant yield advantages and detailed ligand effects in the reaction are described (Norris & Leeman, 2008).

  • Synthesis of CCR5 Antagonists

    A practical synthesis method for an orally active CCR5 antagonist, involving the compound 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, was developed. This method illustrates the compound's utility in the synthesis of complex molecular structures, significant for drug discovery (Ikemoto et al., 2005).

  • 5-Lipoxygenase Inhibitors

    A synthesis route for 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues as 5-LO inhibitors is another application. This methodology enabled rapid development of structure-activity relationships, leading to the discovery of new compounds with higher 5-LO inhibitory potency (Mano et al., 2005).

Advanced Chemical Syntheses

  • Synthesis of Diamides

    The synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and related compounds demonstrates the versatility of the chemical structure in creating new chemical entities. This includes the formation of diamides through reactions with various amines (Agekyan & Mkryan, 2015).

  • Actinide-Lanthanide Co-extraction

    The compound's structure has been used in the synthesis of rigidified diglycolamides for actinide-lanthanide co-extraction, demonstrating its potential in nuclear waste processing and recycling. This application underscores its relevance in environmental and analytical chemistry (Macerata et al., 2018).

  • Inhibitors of Kinases

    The structure has been utilized in the discovery of novel inhibitors for enzymes like cyclin-dependent kinase (CDK) and histone deacetylase (HDAC). These inhibitors, such as N-(4-((2-aminophenyl)carbamoyl)benzyl)-4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxamide, exhibit potent antiproliferative activities towards solid cancer cell lines, illustrating its importance in oncology research (Cheng et al., 2020).

Properties

IUPAC Name

N-(4-aminophenyl)oxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-1-3-11(4-2-10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDBSHAHXMBYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226372
Record name N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-47-9
Record name N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-Aminophenyl)tetrahydro-2H-pyran-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.